N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the pentyl chain: The pentyl chain is introduced via alkylation reactions.
Formation of the pyrrolidinyl group:
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and benzenesulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, pyrrolidinyl compounds, and benzenesulfonamides. Examples include:
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- Various substituted pyrazoles and sulfonamides
Uniqueness
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H23ClN4O3S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)pentyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H23ClN4O3S/c1-2-15(23-13-14(19)12-20-23)9-10-21-27(25,26)17-7-5-16(6-8-17)22-11-3-4-18(22)24/h5-8,12-13,15,21H,2-4,9-11H2,1H3 |
InChI Key |
HAQLGRKKGQLKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)N3C=C(C=N3)Cl |
Origin of Product |
United States |
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